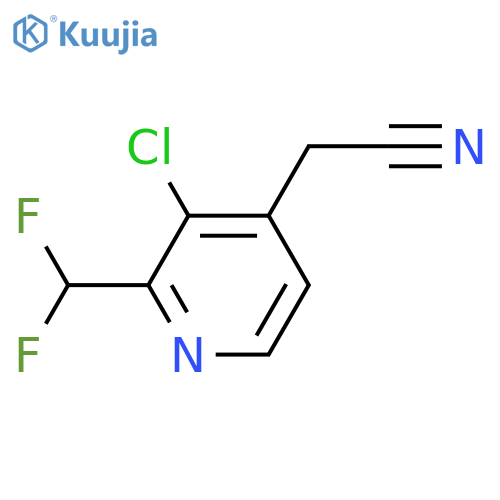Cas no 1803710-37-3 (3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile)

1803710-37-3 structure
商品名:3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile
CAS番号:1803710-37-3
MF:C8H5ClF2N2
メガワット:202.588507413864
CID:4926499
3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile
-
- インチ: 1S/C8H5ClF2N2/c9-6-5(1-3-12)2-4-13-7(6)8(10)11/h2,4,8H,1H2
- InChIKey: ZWFUYRJBJOZWFG-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(F)F)=NC=CC=1CC#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 213
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 1.8
3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023024486-500mg |
3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile |
1803710-37-3 | 97% | 500mg |
$999.60 | 2022-04-02 | |
| Alichem | A023024486-1g |
3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile |
1803710-37-3 | 97% | 1g |
$1,831.20 | 2022-04-02 | |
| Alichem | A023024486-250mg |
3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile |
1803710-37-3 | 97% | 250mg |
$720.80 | 2022-04-02 |
3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile 関連文献
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
1803710-37-3 (3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile) 関連製品
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 557-08-4(10-Undecenoic acid zinc salt)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
